(4R)-4-Hydroxy-4-(3-iodoprop-2-en-1-yl)cyclopent-2-en-1-one
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Overview
Description
(4R)-4-Hydroxy-4-(3-iodoprop-2-en-1-yl)cyclopent-2-en-1-one is an organic compound that features a cyclopentenone ring substituted with a hydroxy group and an iodopropenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-4-Hydroxy-4-(3-iodoprop-2-en-1-yl)cyclopent-2-en-1-one can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor, followed by the introduction of the hydroxy and iodopropenyl groups. The reaction conditions typically involve the use of strong acids or bases, and the reactions are often carried out under inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of efficient catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
(4R)-4-Hydroxy-4-(3-iodoprop-2-en-1-yl)cyclopent-2-en-1-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the propenyl group can be reduced to form a saturated alkyl chain.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and nucleophiles like ammonia or thiols. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the double bond would yield a saturated alkyl chain.
Scientific Research Applications
Chemistry
In chemistry, (4R)-4-Hydroxy-4-(3-iodoprop-2-en-1-yl)cyclopent-2-en-1-one can be used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound could be used as a probe to study the effects of hydroxy and iodopropenyl groups on biological systems. It could also serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicine, this compound could be investigated for its potential therapeutic properties. Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique structural features could impart desirable properties to the materials or enhance the efficiency of the reactions.
Mechanism of Action
The mechanism of action of (4R)-4-Hydroxy-4-(3-iodoprop-2-en-1-yl)cyclopent-2-en-1-one would depend on its specific application. In general, the hydroxy and iodopropenyl groups could interact with various molecular targets, such as enzymes or receptors, to exert their effects. The cyclopentenone ring could also play a role in stabilizing the compound and facilitating its interactions with the targets.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (4R)-4-Hydroxy-4-(3-iodoprop-2-en-1-yl)cyclopent-2-en-1-one include other cyclopentenone derivatives, such as:
- (4R)-4-Hydroxy-4-(3-bromoprop-2-en-1-yl)cyclopent-2-en-1-one
- (4R)-4-Hydroxy-4-(3-chloroprop-2-en-1-yl)cyclopent-2-en-1-one
- (4R)-4-Hydroxy-4-(3-fluoroprop-2-en-1-yl)cyclopent-2-en-1-one
Uniqueness
The uniqueness of this compound lies in the presence of the iodopropenyl group, which can undergo unique chemical reactions compared to other halogenated derivatives. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
460990-21-0 |
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Molecular Formula |
C8H9IO2 |
Molecular Weight |
264.06 g/mol |
IUPAC Name |
(4R)-4-hydroxy-4-(3-iodoprop-2-enyl)cyclopent-2-en-1-one |
InChI |
InChI=1S/C8H9IO2/c9-5-1-3-8(11)4-2-7(10)6-8/h1-2,4-5,11H,3,6H2/t8-/m0/s1 |
InChI Key |
KOKWJUASEVTXQW-QMMMGPOBSA-N |
Isomeric SMILES |
C1C(=O)C=C[C@]1(CC=CI)O |
Canonical SMILES |
C1C(=O)C=CC1(CC=CI)O |
Origin of Product |
United States |
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